2-(Azetidin-3-yloxy)quinoxaline hydrochloride
Overview
Description
2-(Azetidin-3-yloxy)quinoxaline hydrochloride (2-AZQ) is a quinoxaline derivative with a wide range of applications in the scientific research community. It is a white crystalline solid that is soluble in water and organic solvents. 2-AZQ is used as a reagent in organic synthesis and as a ligand for various metal complexes. It is also used as a starting material for the synthesis of various heterocyclic compounds. Additionally, 2-AZQ has been studied for its potential applications in the medical field, such as its use as an anti-inflammatory agent and a potential anti-cancer drug.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives and evaluated their antibacterial and antifungal activity. They found these derivatives to be effective in inhibiting the growth of organisms like Staphylococcus aureus and Escherichia coli (Nayak, Shrivastava, & Singhai, 2016).
Anti-Inflammatory and Analgesic Properties : Gupta and Mishra (2016) explored novel quinoline derivatives bearing azetidinones scaffolds for their anti-inflammatory and analgesic activities. Their results indicated significant activity compared to control groups (Gupta & Mishra, 2016).
Antitubercular Activity : Puratchikody et al. (2011) synthesized new quinoxalines bearing azetidinone and thiazolidinone groups and tested their activity against Mycobacterium tuberculosis. Some derivatives showed in vitro activity comparable to isoniazid, a standard antitubercular drug (Puratchikody et al., 2011).
Chemical Synthesis and Applications
Precursors of Pincer Ligands : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. Their study opens avenues for applications in inorganic chemistry, particularly in the preparation of metal complexes (Casarrubios et al., 2015).
Antibacterial Quinolone Agents : Fujita et al. (1998) designed 2-aminomethyl-1-azetidinyl groups as novel C-7 substituents for potential antibacterial quinolone agents. This work contributes to the field of antibacterial drug design (Fujita et al., 1998).
Anti-Filarial Agents : Chhajed et al. (2010) synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them as anti-filarial agents. Their findings contribute to the development of new treatments for filarial infections (Chhajed et al., 2010).
properties
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXNMBNPSYDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)quinoxaline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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